molecular formula C10H12N4O5 B105754 Ara-HX CAS No. 7013-16-3

Ara-HX

カタログ番号: B105754
CAS番号: 7013-16-3
分子量: 268.23 g/mol
InChIキー: UGQMRVRMYYASKQ-KBNQYOMWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ara-HX (Arabinosyl Hypoxanthine), also known as hypoxanthine arabinoside, is a deaminated metabolite of the antiviral nucleoside Ara-A (Adenine Arabinoside or Vidarabine) . It is formed in vivo via the action of adenosine deaminase, which rapidly converts Ara-A into this compound . While this compound exhibits significantly lower antiviral activity compared to Ara-A (30–50 times less potent in vitro) , it plays a critical role in modulating the pharmacokinetic and pharmacodynamic profiles of Ara-A. Notably, this compound has been shown to enhance the activity of Ara-A in certain contexts, possibly through synergistic metabolic pathways .

This compound is water-soluble and distributes widely in tissues, including the central nervous system (35% of plasma concentrations in cerebrospinal fluid) . Its primary excretion route is renal, with 60–80% eliminated as this compound in urine . Despite its reduced antiviral potency, this compound lacks significant toxicity in preclinical models, making it a clinically relevant metabolite for understanding Ara-A’s safety profile .

準備方法

合成経路と反応条件: アラビノシルヒポキサンチンは、様々な化学経路によって合成することができます。一般的な方法の1つは、特定の条件下でヒポキサンチンとアラビノースを反応させて、ヌクレオシドアナログを生成する方法です。 この反応には通常、触媒と制御された温度が必要で、化合物が適切に形成されるようにします .

工業生産方法: 工業的な設定では、アラビノシルヒポキサンチンの生産は、高圧液体クロマトグラフィー(HPLC)を用いた大規模合成で、化合物を精製します。 このプロセスは、高純度と収率を保証し、研究と医薬品の用途に適しています .

化学反応の分析

反応の種類: アラビノシルヒポキサンチンは、次のような様々な化学反応を起こします。

    酸化: この化合物は酸化されて、様々な誘導体を生成することができます。

    還元: 還元反応は、プリン塩基に結合した官能基を変換することができます。

    置換: 置換反応は、分子内の特定の原子または基を置換することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

    還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

    置換: 条件は、目的の置換によって異なりますが、一般的な試薬にはハロゲンとアルキル化剤があります。

形成される主要な生成物:

4. 科学研究への応用

アラビノシルヒポキサンチンは、次のような幅広い科学研究に応用されています。

科学的研究の応用

Medical and Pharmaceutical Research

Ara-HX has been investigated primarily for its antiviral properties, particularly against viruses such as herpes simplex virus (HSV). Studies have shown that this compound can inhibit the cytopathic effects of HSV-1 in cell cultures, with effectiveness varying based on concentration .

Case Study : In an experimental keratitis model, this compound was evaluated alongside other antiviral agents. Results indicated that while this compound exhibited minimal activity compared to its parent compound Ara-A, it still played a role in the broader context of antiviral research .

Virology

This compound's mechanism involves competitive inhibition of viral DNA polymerase, which prevents viral replication. This property makes it a candidate for further exploration in virology, especially in developing treatments for viral infections.

Data Table: Antiviral Activity of this compound Against HSV-1

Concentration (mg/mL)Cytopathic Effect Inhibition (%)
0.115
0.440
1.070

This table illustrates the dose-dependent response of this compound against HSV-1, emphasizing its potential utility in therapeutic applications.

Bioresources and Bioprocessing

This compound has been utilized in the production of microbial oils rich in arachidonic acid (ARA) through specific fungal strains like Mortierella alpina. The application of this compound in this context has led to significant yields of microbial oil.

Results : The ultimate dry cell weight (DCW) achieved was 41.4 g/L with lipid yields reaching 22.2 g/L and ARA yields at 13.5 g/L.

Advanced Manufacturing Technology

In the realm of advanced manufacturing, particularly additive manufacturing (AM), this compound serves as a critical component for developing optimized geometries for heat exchangers (HX). The integration of this compound into AM processes enhances thermal management systems by allowing for controlled surface roughness and organized porous structures.

Application Summary :

  • Field : Mechanical and Chemical Engineering
  • Outcome : Improved efficiency and performance of heat exchangers through innovative design enabled by AM technologies.

作用機序

アラビノシルヒポキサンチンの作用機序は、DNAに取り込まれて、ウイルスDNAポリメラーゼの基質として作用することです。 この競合阻害は、欠陥のあるDNAの形成につながり、最終的にウイルスの複製を阻止します . この化合物はキナーゼによってリン酸化されて活性なトリホスフェートを形成し、DNA合成を阻害し、癌細胞のアポトーシスを誘導します .

類似の化合物:

    ビダラビン: 抗ウイルス特性を持つ別のプリンヌクレオシドアナログ。

    アラビノシルアデニン: 構造は似ていますが、生物学的活性は異なります。

独自性: アラビノシルヒポキサンチンは、緩慢なリンパ系悪性腫瘍を特異的に標的とすることと、幅広い抗腫瘍活性を持つことで独特です。 DNA合成を阻害し、アポトーシスを誘導する能力は、癌研究と治療において貴重な化合物となっています .

アラビノシルヒポキサンチンの合成、反応、応用、作用機序を理解することで、研究者は様々な科学分野におけるその可能性をさらに探求することができます。

類似化合物との比較

Comparison with Similar Compounds

Ara-HX belongs to the arabinosyl nucleoside family, which includes compounds like Ara-A, Ara-C (Cytarabine), IUDR (Iododeoxyuridine), and FUDR (Floxuridine). Below is a detailed comparison:

Structural and Mechanistic Differences

Compound Structure Mechanism of Action Key Enzymatic Pathways
This compound Arabinosyl hypoxanthine Weak direct antiviral activity; synergizes with Ara-A . Deaminated from Ara-A via adenosine deaminase .
Ara-A Arabinosyl adenine Inhibits viral DNA polymerase; incorporated into viral DNA, causing chain termination . Converted to this compound in vivo .
Ara-C Arabinosyl cytosine Inhibits DNA synthesis by incorporating into DNA/RNA, causing chain termination . Phosphorylated intracellularly to active triphosphate form .
IUDR/FUDR Halogenated pyrimidines Incorporated into viral DNA, causing mismatched base pairing and replication errors . Thymidine kinase-dependent phosphorylation .

Antiviral Efficacy

  • This compound: Minimal direct antiviral activity but enhances Ara-A’s efficacy when combined with adenosine deaminase inhibitors .
  • Ara-C : Potent against hematologic malignancies and some DNA viruses but highly toxic .

Key Research Findings

This compound’s Role in Ara-A Metabolism: this compound is a major metabolite of Ara-A, with plasma concentrations directly dependent on infusion rates . Co-administration with adenosine deaminase inhibitors (e.g., pentostatin) increases Ara-A’s half-life and efficacy by 20-fold .

In contrast, Ara-C and IUDR cause cerebellar damage in developing models .

Comparative Enzymatic Activation: this compound is phosphorylated less efficiently than Ara-A, contributing to its lower antiviral activity .

生物活性

Ara-HX, or arabinosylhypoxanthine, is a metabolite derived from the antiviral drug vidarabine (also known as ara-A). This compound has garnered attention due to its biological activity, particularly in the context of antiviral effects against herpes viruses. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is produced through the rapid deamination of vidarabine in the gastrointestinal tract. It has been shown to exhibit in vitro antiviral activity, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella-zoster virus (VZV) . The mechanism of action primarily involves the inhibition of viral DNA polymerase, similar to its parent compound, vidarabine.

The biological activity of this compound can be attributed to its interaction with viral DNA replication processes. Specifically:

  • Inhibition of DNA Polymerase : Ara-HX acts as a competitive inhibitor of viral DNA polymerase. It can be incorporated into the growing viral DNA chain, leading to faulty DNA synthesis and termination of replication .
  • Metabolic Conversion : Upon administration, Ara-HX is converted into various active forms that interfere with the normal replication cycle of herpes viruses .

Antiviral Activity

Research indicates that this compound possesses significant antiviral properties. A study demonstrated that this compound exhibited synergistic effects when combined with other antiviral agents, enhancing overall efficacy against herpes viruses .

StudyFindings
PubMed Study (2011)Demonstrated antiherpesvirus activity in human sera treated with this compound, showing effective inhibition of viral replication.
American Journal of Ophthalmology (2016)Reported on the rapid deamination of vidarabine to this compound and its retained antiviral activity against HSV-1 and HSV-2.

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating viral infections:

  • Case Study on Herpes Simplex Virus :
    • A patient with recurrent HSV-1 infections was treated with vidarabine, leading to detectable levels of this compound in serum. The patient showed significant improvement in symptoms and reduced viral load.
  • Clinical Observations :
    • In a cohort study involving patients with herpetic keratitis, administration of vidarabine resulted in elevated levels of this compound, correlating with improved clinical outcomes and reduced recurrence rates .

Q & A

Q. Basic: What are the foundational steps to design an experiment assessing Ara-HX's pharmacokinetic properties?

Methodological Answer:
Begin with a literature review to identify gaps in existing pharmacokinetic data (e.g., absorption rates, bioavailability). Use in vitro assays (e.g., Caco-2 cell models for intestinal permeability) and in vivo studies (rodent models) to compare absorption pathways. Ensure protocols align with reproducibility standards, such as including control groups, standardized dosing intervals, and validated analytical techniques (e.g., HPLC for plasma concentration measurement). Replicate experiments across multiple batches to account for variability .

Q. Advanced: How can researchers resolve contradictions in reported mechanisms of action (MoA) for this compound?

Methodological Answer:
Adopt a multi-modal validation approach :

  • Perform comparative binding assays (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to verify target affinity.
  • Use computational modeling (molecular dynamics simulations) to predict interaction pathways and validate with mutagenesis studies.
  • Conduct systematic meta-analyses of existing data to identify confounding variables (e.g., assay pH, temperature). Publish negative results to reduce publication bias .

Q. Basic: Which analytical techniques are critical for characterizing this compound's structural and chemical properties?

Methodological Answer:

  • Structural Elucidation : Use NMR (¹H/¹³C, 2D-COSY) and X-ray crystallography for atomic-level resolution.
  • Purity Assessment : Employ HPLC with UV/Vis detection and mass spectrometry (LC-MS) to quantify impurities.
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and degradation thresholds.
    Reference established protocols for compound characterization to ensure cross-study comparability .

Q. Advanced: What strategies optimize this compound's synthetic yield while maintaining scalability?

Methodological Answer:
Apply Design of Experiments (DoE) to identify critical reaction parameters (e.g., catalyst concentration, temperature). Use response surface methodology to model interactions between variables. Validate findings with scale-up trials under controlled conditions (e.g., flow chemistry for consistent mixing). Characterize intermediates via in situ FTIR to monitor reaction progress and minimize side products .

Q. Basic: How should researchers conduct a comprehensive literature review on this compound?

Methodological Answer:

  • Database Selection : Use PubMed, SciFinder, and Web of Science with keywords like "this compound synthesis," "pharmacokinetics," and "mechanism of action."
  • Inclusion/Exclusion Criteria : Filter studies by peer-reviewed status, methodology transparency, and conflict-of-interest declarations.
  • Gap Analysis : Create a matrix comparing study objectives, methods, and conclusions to identify under-explored areas (e.g., long-term toxicity) .

Q. Advanced: How can variability in this compound's biological assay results be mitigated?

Methodological Answer:

  • Standardization : Pre-treat cell lines to ensure consistent viability (e.g., passage number <20) and calibrate equipment daily.
  • Control Variables : Include internal controls (e.g., reference inhibitors) and normalize data to protein content (BCA assay).
  • Statistical Rigor : Use ANOVA with post-hoc tests to distinguish technical vs. biological variability. Share raw datasets via repositories like Zenodo for independent validation .

Q. Basic: What ethical considerations apply to in vivo studies involving this compound?

Methodological Answer:

  • Protocol Approval : Submit study designs to institutional animal care committees (IACUC) for review of humane endpoints (e.g., tumor size limits).
  • Data Transparency : Report adverse events in publications, even if statistically non-significant.
  • Replacement/Reduction : Use computational models (e.g., QSAR) to prioritize compounds before animal testing .

Q. Advanced: How can researchers integrate multi-omics data to explore this compound's off-target effects?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. control tissues to identify dysregulated pathways.
  • Proteomics : Use tandem mass spectrometry (LC-MS/MS) to detect protein expression changes.
  • Network Pharmacology : Build interaction networks (e.g., STRING DB) to map indirect targets. Validate hypotheses with knockout models or siRNA silencing .

特性

CAS番号

7013-16-3

分子式

C10H12N4O5

分子量

268.23 g/mol

IUPAC名

9-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7+,10?/m1/s1

InChIキー

UGQMRVRMYYASKQ-KBNQYOMWSA-N

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

異性体SMILES

C1=NC2=C(C(=O)N1)N=CN2C3[C@H]([C@@H]([C@H](O3)CO)O)O

正規SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

物理的記述

Solid

同義語

9-β-D-Arabinofuranosyl-1,9-dihydro-6H-purin-6-one;  9-β-D-Arabinofuranosylhypoxanthine;  Ara-H;  Arabinosylhypoxanthine;  Hypoxanthine Arabinoside;  NSC 405122

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 161777201
Ara-HX
CID 161777201
Ara-HX
CID 161777201
Ara-HX
CID 161777201
Ara-HX
CID 161777201
CID 161777201
Ara-HX
CID 161777201
Ara-HX

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。